Anti-Tubercular Activity and Cardiac Safety: Fluoro-Substituted Coumestan Derivatives vs. Unsubstituted Lead Compound
Fluoro-substituted coumestan derivative (compound 23) and oxazine-containing coumestan (compound 32) demonstrated equivalent anti-tubercular potency (MIC = 0.0039–0.0078 μg/mL against both drug-susceptible and drug-resistant Mtb strains) while achieving a >48-fold reduction in cardiac hERG channel inhibition compared to the unsubstituted lead coumestan compound 8 (hERG IC50 ≥ 25 μM vs. 0.52 μM, respectively) [1]. This differentiation is critical because the lead coumestan compound 8 exhibited a potentially cardiotoxic hERG IC50 of 0.52 μM in electrophysiology patch-clamp assays, whereas compounds 23 and 32 maintained hERG IC50 values ≥25 μM, representing a clinically meaningful safety margin improvement while preserving target engagement at Pks13-TE [1].
| Evidence Dimension | Antitubercular activity (MIC) and cardiac hERG channel inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 23: MIC = 0.0039–0.0078 μg/mL, hERG IC50 ≥ 25 μM; Compound 32: MIC = 0.0039–0.0078 μg/mL, hERG IC50 ≥ 25 μM |
| Comparator Or Baseline | Lead compound 8 (unsubstituted coumestan derivative): MIC = not directly stated but comparable; hERG IC50 = 0.52 μM |
| Quantified Difference | >48-fold improvement in hERG IC50 (from 0.52 μM to ≥25 μM) with maintained antimicrobial potency; compound 32 additionally exhibited improved metabolic stability and favorable oral bioavailability in mouse models |
| Conditions | In vitro MIC determination against drug-susceptible and drug-resistant M. tuberculosis strains; electrophysiology patch-clamp hERG assays; serum inhibition titration assays for bioavailability |
Why This Matters
For procurement in antitubercular drug discovery, fluoro-substituted or oxazine-containing coumestan derivatives are preferentially indicated over unsubstituted coumestan analogs when cardiac safety margin is a program-critical parameter.
- [1] Zhang T, et al. Structure-Based Optimization of Coumestan Derivatives as Polyketide Synthase 13-Thioesterase (Pks13-TE) Inhibitors with Improved hERG Profiles for Mycobacterium tuberculosis Treatment. Journal of Medicinal Chemistry. 2022;65(19). View Source
